ピノストロビンカルコン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

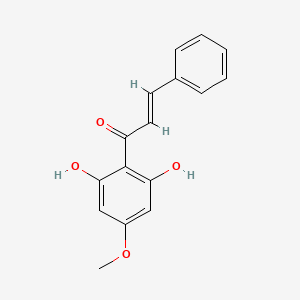

ピノストロビンカルコンは、クスノキ科の植物であるクスノキの仲間の樹木Lindera umbellataの葉や枝に含まれる天然のフラボノイド化合物です . これは、フラボノイドとイソフラボノイドの前駆体であるカルコンファミリーの一部です . カルコンは、3つの炭素鎖、共役カルボニル基、および二重結合でつながれた2つの芳香環で構成される分子構造から生じる黄色またはオレンジ色の特徴があります . ピノストロビンカルコンは、幅広い生物活性を示し、さまざまな科学分野で注目されています。

科学的研究の応用

It exhibits antioxidant, anticancer, antimicrobial, antiviral, antitubercular, antiplasmodial, antileishmanial, immunosuppressive, and anti-inflammatory activities . These properties make it a promising candidate for drug discovery and development. Additionally, pinostrobin chalcone has been investigated for its antibacterial activity against clinical bacteria, making it a potential candidate for developing new antibacterial agents .

作用機序

ピノストロビンカルコンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 たとえば、C/EBPα、PPARγ、およびSREBP-1cなどの脂質代謝を媒介するタンパク質のレベルを低下させることで、脂肪細胞の分化を阻害することが示されています . これは、ピノストロビンカルコンが脂質代謝経路を調節することで効果を発揮する可能性を示唆しています。

類似化合物の比較

ピノストロビンカルコンは、ピノセムブリンカルコンやパンドラチンカルコンなどの他のカルコンと類似しています たとえば、ピノストロビンカルコンは、他のカルコンほど顕著ではない可能性のある、有意な抗菌活性があることが示されています . さらに、脂肪細胞の分化を阻害する能力は、他の同様の化合物とは異なります .

類似化合物のリスト:- ピノセムブリンカルコン

- パンドラチンカルコン

- ピノストロビン

- ピノセムブリン

- 5,6-デヒドロカワイン

生化学分析

Biochemical Properties

Pinostrobin chalcone plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to interact with lipid metabolism-mediating proteins such as C/EBPα, PPARγ, and SREBP-1c, leading to reduced cellular lipid droplets . Additionally, pinostrobin chalcone exhibits cytotoxic effects against cancer cell lines, including MDA-MB-231 and HT-29 colon cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and cancer cell proliferation.

Cellular Effects

Pinostrobin chalcone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, it inhibits differentiation by reducing the levels of lipid metabolism-mediating proteins and cellular triglyceride content . Furthermore, pinostrobin chalcone has been shown to induce apoptosis in acute leukemia cells by regulating miR-181b-5p and activating ATM, a p53 activator involved in DNA damage-induced apoptosis . These effects demonstrate the compound’s ability to modulate cell function and promote cell death in cancer cells.

Molecular Mechanism

At the molecular level, pinostrobin chalcone exerts its effects through various mechanisms. It inhibits adipogenesis by downregulating the expression of C/EBPα, PPARγ, and SREBP-1c . In cancer cells, pinostrobin chalcone induces apoptosis via both intrinsic and extrinsic pathways, involving the activation of caspases and the regulation of miR-181b-5p . These molecular interactions underscore the compound’s potential as a therapeutic agent in metabolic and cancer-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pinostrobin chalcone have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that pinostrobin chalcone maintains its cytotoxic activity against cancer cells over extended periods

Dosage Effects in Animal Models

The effects of pinostrobin chalcone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

Pinostrobin chalcone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and adipogenesis. It inhibits the activity of lipid metabolism-mediating proteins, leading to reduced lipid accumulation in adipocytes . Additionally, pinostrobin chalcone’s interactions with enzymes involved in apoptosis highlight its role in modulating metabolic flux and promoting cell death in cancer cells .

Transport and Distribution

Within cells and tissues, pinostrobin chalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Pinostrobin chalcone exhibits distinct subcellular localization patterns, which influence its activity and function. It has been observed in the cytoplasm, nucleus, and plastids of various cell types . These localization patterns suggest that pinostrobin chalcone may exert its effects through multiple cellular pathways, depending on its subcellular distribution.

準備方法

合成経路と反応条件: ピノストロビンカルコンは、さまざまな化学反応によって合成できます。1つの方法は、フラバノンであるピノストロビンとジブロモアルカンを、炭酸カリウムの存在下、アセトン中で反応させ、次にアジ化ナトリウムで処理してアジ化物を形成する反応を含みます。 これらのアジ化物は、その後、Cu触媒による1,3-双極子環状付加反応を受けて、クマリン-カルコンハイブリッドを形成することができます . 別の方法は、ブロモプレニルと炭酸カリウムを使用してピノストロビンをプレニル化し、その後、混合溶媒を用いたラジアルクロマトグラフィーで精製する反応を含みます .

工業的生産方法: ピノストロビンカルコンの工業的生産方法は十分に文書化されていません。上記の合成方法を、反応条件がより大規模な生産に最適化されていれば、工業用途にスケールアップできます。

化学反応の分析

反応の種類: ピノストロビンカルコンは、酸化、還元、および置換反応を含むさまざまな化学反応を受けます。 たとえば、前述のプレニル化反応は、置換反応の一種です .

一般的な試薬と条件: ピノストロビンカルコンの合成に使用される一般的な試薬には、ジブロモアルカン、アジ化ナトリウム、ブロモプレニル、炭酸カリウムなどがあります . 反応条件は、通常、アセトンやジエチルエーテルなどの溶媒を使用し、反応は多くの場合、還流下または室温で行われます。

形成される主な生成物: これらの反応から形成される主な生成物には、アジ化物、クマリン-カルコンハイブリッド、およびプレニル化カルコンなどがあります .

科学研究の用途

抗酸化、抗がん、抗菌、抗ウイルス、抗結核、抗マラリア、抗リーシュマニア、免疫抑制、および抗炎症活性があることが示されています . これらの特性により、創薬および開発のための有望な候補となっています。 さらに、ピノストロビンカルコンは、臨床細菌に対する抗菌活性について調査されており、新しい抗菌剤の開発のための潜在的な候補となっています .

類似化合物との比較

Pinostrobin chalcone is similar to other chalcones such as pinocembrin chalcone and panduratin chalcone For example, pinostrobin chalcone has been shown to have significant antibacterial activity, which may not be as pronounced in other chalcones . Additionally, its ability to inhibit adipocyte differentiation sets it apart from other similar compounds .

List of Similar Compounds:- Pinocembrin chalcone

- Panduratin chalcone

- Pinostrobin

- Pinocembrin

- 5,6-Dehydrokawain

生物活性

Pinostrobin chalcone, a naturally occurring compound derived from the fingerroot plant (Boesenbergia rotunda), has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of pinostrobin chalcone, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Pinostrobin chalcone is characterized by its chalcone structure, which consists of a central α,β-unsaturated carbonyl system flanked by two aromatic rings. The chemical formula for pinostrobin chalcone is C16H14O4 . This structure is pivotal for its biological activities, as it facilitates interactions with various biological targets.

Biological Activities

Research has demonstrated that pinostrobin chalcone exhibits a wide range of biological activities, including:

- Antioxidant Activity : Pinostrobin chalcone has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

- Anticancer Effects : Studies indicate that pinostrobin chalcone can inhibit the proliferation of cancer cells, particularly breast cancer cells (MCF-7) by inducing apoptosis through modulation of apoptotic pathways . It has been found to interact with key proteins involved in cancer progression, such as Bcl-2 and caspases .

- Antimicrobial Properties : The compound exhibits activity against various pathogens, including bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Pinostrobin chalcone has been reported to reduce inflammation markers, suggesting its utility in treating inflammatory diseases .

The biological activities of pinostrobin chalcone are mediated through several mechanisms:

- Apoptosis Induction : It triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

- Inhibition of Cell Proliferation : The compound affects cell cycle regulation and can halt the progression of cancer cells through various checkpoints .

- Modulation of Signaling Pathways : Pinostrobin chalcone interacts with multiple signaling pathways, including PI3K/Akt and JAK/STAT pathways, which are crucial for cell survival and proliferation .

In Silico Studies

Recent in silico studies have explored the binding affinities of pinostrobin chalcone derivatives to estrogen receptors (ER), revealing promising candidates for breast cancer treatment. For instance, derivatives like Bis-4-bromobenzyloxychalcone showed significant binding energy values indicative of strong interactions with ERs .

In Vitro Studies

In vitro experiments demonstrated that pinostrobin chalcone effectively inhibited adipogenic differentiation in mesenchymal stem cells (C3H10T1/2), suggesting its potential role in metabolic regulation .

Summary Table of Biological Activities

特性

CAS番号 |

18956-15-5 |

|---|---|

分子式 |

C16H14O4 |

分子量 |

270.28 g/mol |

IUPAC名 |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3 |

InChIキー |

CUGDOWNTXKLQMD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

異性体SMILES |

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O |

正規SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

melting_point |

163.5 - 164.5 °C |

物理的記述 |

Solid |

純度 |

90% |

同義語 |

2',6'-Dihydroxy-4'-methoxychalcone |

製品の起源 |

United States |

Q1: What are the primary biological activities reported for Pinostrobin chalcone?

A1: Pinostrobin chalcone exhibits potent antioxidant [, , , ] and cytotoxic activities [, , ]. It effectively scavenges DPPH free radicals [, ], inhibits lipid peroxidation [], and protects against protein carbonylation []. Additionally, it demonstrates cytotoxic effects against various cancer cell lines, including KB, MCF7, Caski [], MDA-MB-231 (breast cancer) [], and HT-29 (colon cancer) [].

Q2: How does Pinostrobin chalcone exert its antioxidant effects?

A2: While the precise mechanism is not fully elucidated in the provided research, Pinostrobin chalcone's antioxidant activity is attributed to its ability to scavenge free radicals [, ] and inhibit oxidative processes like lipid peroxidation [] and protein carbonylation []. These actions protect cells from oxidative damage caused by reactive oxygen species (ROS) [].

Q3: Does Pinostrobin chalcone exhibit selective cytotoxicity towards cancer cells?

A3: Research suggests some selectivity. Pinostrobin chalcone shows notable cytotoxicity against several human carcinoma cell lines (KB, MCF7, A549, Caski, HCT116, HT29) while displaying lower toxicity towards the non-human fibroblast cell line (MRC 5) [].

Q4: What is the molecular formula and weight of Pinostrobin chalcone?

A4: Pinostrobin chalcone has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.

Q5: What spectroscopic techniques are used to identify and characterize Pinostrobin chalcone?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], Mass Spectrometry (MS) [, , , , ], UV-Vis spectrophotometry [, ], and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly employed for its identification and characterization.

Q6: What are the natural sources of Pinostrobin chalcone?

A7: Pinostrobin chalcone is found in various plant species, including Carya cathayensis [, , , , ], Boesenbergia rotunda [, , , ], Alpinia mutica [], Lindera sericea [], Persicaria lapathifolia [], Myrtus communis [], Cajanus cajan (pigeon pea) [, ], Renealmia alpinia [], Globba candida [], and Polygonum persicaria []. It is often isolated from their leaves, rhizomes, or seeds.

Q7: Are there Structure-Activity Relationship (SAR) studies available for Pinostrobin chalcone?

A9: While the provided research doesn't delve deeply into specific SAR studies for Pinostrobin chalcone, some observations can be made. For instance, the presence of the chalcone structure appears crucial for its cytotoxic activity against cancer cell lines [, ]. Additionally, the type and position of substituents on the aromatic rings might influence its potency and selectivity []. Further research focusing on SAR would be beneficial to understand the structural features contributing to its various biological activities.

Q8: Is there any information available regarding the pharmacokinetic properties of Pinostrobin chalcone?

A8: The provided research doesn't offer detailed insights into the pharmacokinetics (PK) of Pinostrobin chalcone. Further investigation is needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: What are the challenges associated with the formulation of Pinostrobin chalcone?

A9: While not explicitly discussed in the provided research, flavonoids like Pinostrobin chalcone are often associated with challenges regarding solubility and bioavailability. These factors can impact their formulation into suitable dosage forms for in vivo studies and potential therapeutic applications.

Q10: What is known about the toxicity and safety profile of Pinostrobin chalcone?

A12: Toxicity data on Pinostrobin chalcone is limited in the provided research. While some studies suggest it might be relatively safe at lower concentrations [], further toxicological studies are crucial to determine its safety profile, potential adverse effects, and safe dosage ranges.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。